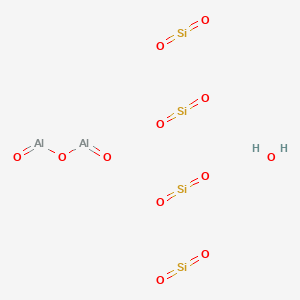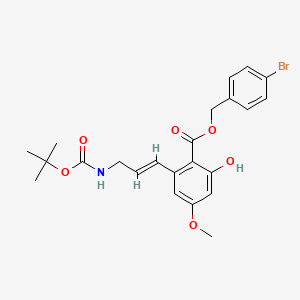![molecular formula C15H24O5 B13726871 (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate](/img/structure/B13726871.png)
(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-di-tert-butyl 6-oxabicyclo[310]hexane-3,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diester precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery. Researchers are investigating its ability to interact with various biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as pharmaceuticals. Their unique structure may offer advantages in terms of selectivity and efficacy.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It can be used as a precursor for the synthesis of polymers and other high-performance materials.
Mécanisme D'action
The mechanism of action of (1R,5S)-di-tert-butyl 6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Propriétés
Formule moléculaire |
C15H24O5 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
ditert-butyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3,3-dicarboxylate |
InChI |
InChI=1S/C15H24O5/c1-13(2,3)19-11(16)15(7-9-10(8-15)18-9)12(17)20-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10+ |
Clé InChI |
QPZVTKIKJPDWRK-AOOOYVTPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C1(C[C@@H]2[C@H](C1)O2)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC2C(C1)O2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-triethoxysilylethylcarbamoylamino)ethoxy]ethyl N-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]ethyl]carbamate](/img/structure/B13726803.png)
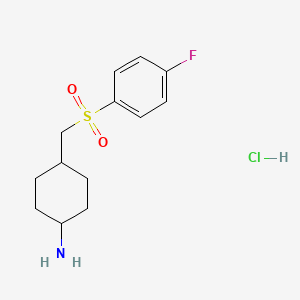
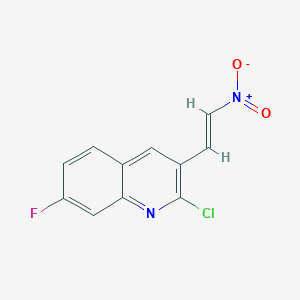
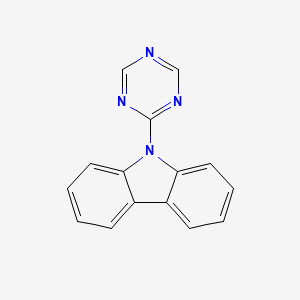

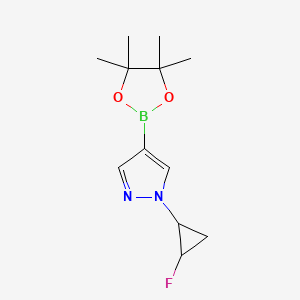
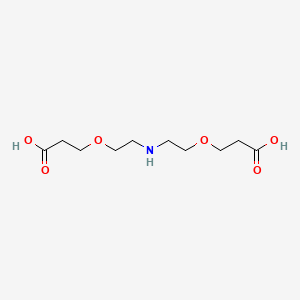
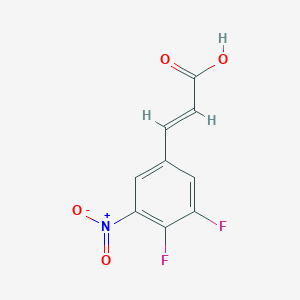
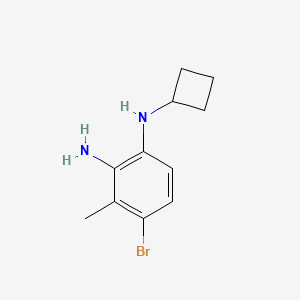
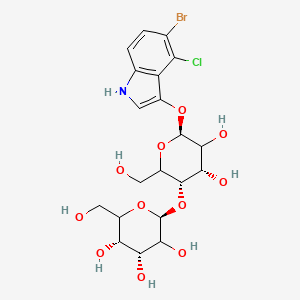
![4-(4-Bromo-2-fluorophenyl)-2-ethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B13726856.png)
